

Technical Guide: Intravenous Administration & Formulation of TMC647055 Choline Salt

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Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B1191612

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Part 1: Compound Profile & Rationale

TMC647055 is a macrocyclic indole-based inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. It binds to the "Thumb 1" allosteric site, preventing the conformational changes required for viral replication.

The Choline Salt form is utilized specifically to overcome the poor aqueous solubility inherent to the lipophilic macrocyclic scaffold of the free acid. This salt form significantly enhances dissolution rates and bioavailability, making it the preferred candidate for intravenous (IV) pharmacokinetic (PK) profiling and efficacy studies.

Physicochemical Specifications

Property	Specification	Notes
Compound Name	TMC647055 Choline Salt	
Free Acid MW	606.74 g/mol	Use for dose calculations (Free Acid Equivalents).[1][2]
Salt MW	~710.9 g/mol	Includes Choline counterion (104.17 g/mol).
Appearance	Off-white to yellow solid	Hygroscopic; store desiccated at -20°C.
Solubility	>5 mg/mL (Aqueous)	pH-dependent; solubility decreases at acidic pH.
pKa	Weakly acidic (Sulfonamide)	Requires buffered vehicle (pH 7.4) for stability.[3]

Part 2: Formulation Protocols

Strategic Vehicle Selection

While the choline salt improves solubility, the macrocyclic nature of TMC647055 requires a formulation strategy that prevents in vivo microprecipitation upon injection.

Recommended Vehicle: 20% Hydroxypropyl-

-cyclodextrin (HP-

-CD) in Phosphate Buffered Saline (PBS), pH 7.4.

- Alternative: 10% PEG400 / 90% Saline (Only for short-term bolus; risk of hemolysis in some species).

Protocol A: Preparation of IV Solution (Target: 2 mg/mL)

Objective: Prepare a stable, particle-free solution for IV bolus or infusion.

Materials:

- **TMC647055 Choline Salt** powder.

- HP-

-CD (e.g., Kleptose® or Captisol®).

- PBS (pH 7.4).

- 0.22

m PVDF Syringe Filter.

Step-by-Step Workflow:

- Vehicle Preparation: Dissolve 20g of HP-

-CD in 100 mL of PBS. Stir until clear. Verify pH is 7.4

0.1.

- Stoichiometric Calculation:

- Example: To make 10 mL of 2 mg/mL (free acid eq):

- of Choline Salt.

- Dissolution:

- Add the weighed powder to a glass vial.

- Add 80% of the final volume of the Vehicle.

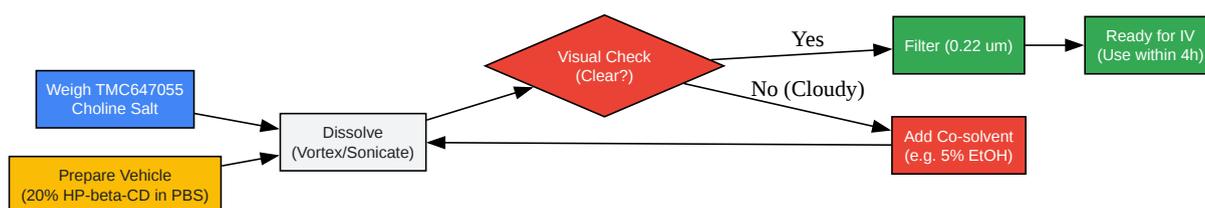
- Vortex gently for 2–5 minutes. Avoid vigorous shaking to prevent foaming.

- Sonicate for 5 minutes if visible particles remain.

- Q.S. & Filtration:

- Add Vehicle to reach final volume.

- Filter the solution through a 0.22 μm PVDF filter into a sterile vial.
- Quality Control:
 - Visual Inspection: Solution must be clear, colorless to pale yellow, with no particulates.
 - pH Check: Confirm final pH is between 7.2 – 7.6.



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Figure 1: Step-by-step formulation decision tree ensuring solubility and sterility prior to administration.

Part 3: Administration & Dosing Guidelines

Context: Preclinical Pharmacokinetic (PK) Evaluation.

Dosing Parameters

- Standard IV Dose: 2 mg/kg (Free Acid Equivalent).
- Dose Volume:
 - Rat: 1 – 2 mL/kg.
 - Dog/Primate: 0.5 – 1 mL/kg.
- Infusion Rate:

- Bolus: Slow push over 1–2 minutes.
- Infusion: 30–60 minutes (requires catheter access).

Procedure

- Catheterization: Ensure patency of the vein (tail vein in rodents; cephalic/saphenous in non-rodents).
- Priming: Flush the line with 0.9% saline to ensure no incompatibility with heparin locks.
- Administration: Administer the TMC647055 solution at the defined rate.
- Post-Flush: Flush with 2x dead-volume of saline to ensure complete dose delivery.

Safety Monitoring

- Phlebitis: The choline salt is generally well-tolerated, but high pH or rapid injection can cause local irritation. Monitor injection site for redness.
- Precipitation: If the solution contacts acidic fluids (e.g., D5W with low pH), precipitation may occur. Always use Saline or PBS as the flush line.

Part 4: Bioanalytical Handling (Sample Collection)

To accurately measure TMC647055 plasma concentrations, strict sample handling is required to prevent ex-vivo degradation or redistribution.

- Anticoagulant:
EDTA or Lithium Heparin.
- Stabilization: Keep blood samples on wet ice (C) immediately after collection.
- Centrifugation: Spin at
for 10 minutes at

C within 30 minutes of collection.

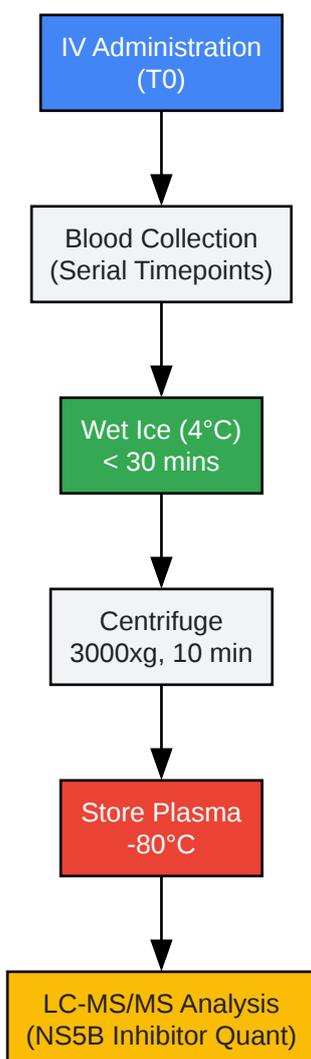
- Storage: Transfer plasma to cryovials and store at

C.

- Analysis: Quantify using LC-MS/MS (ESI+ mode).

- Transitions: Monitor precursor ion

m/z ~607.



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Figure 2: Bioanalytical workflow for preserving TMC647055 integrity in plasma samples.

Part 5: Troubleshooting

Issue	Probable Cause	Corrective Action
Cloudiness upon dissolution	Incomplete salt dissociation or pH < 7.0.	Check pH. Add 0.1N NaOH dropwise to reach pH 7.4. Sonicate.
Precipitation in syringe	Interaction with residual heparin or acidic flush.	Use only Saline/PBS for flushing. Do not mix with other drugs.
Low Plasma Recovery	Tissue binding or precipitation in vivo.	Verify formulation clarity. Consider lowering dose volume and increasing concentration (or vice versa).

References

- Cummings MD, et al. (2014).[1] "Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase." [4] *Journal of Medicinal Chemistry*, 57(5), 1880–1892.[1] [Link](#)
- Devogelaere B, et al. (2012).[5] "TMC647055, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage." [4][5] *Antimicrobial Agents and Chemotherapy*, 56(9), 4676–4684.[5] [Link](#)
- Bourgeois S, et al. (2017).[1] "Efficacy, safety and pharmacokinetics of simeprevir and TMC647055/ritonavir with or without ribavirin and JNJ-56914845 in HCV genotype 1 infection." *BMC Gastroenterology*, 17(1), [1] 26. [Link\[1\]](#)

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Sources

- [1. TMC-647055 - Wikipedia \[en.wikipedia.org\]](#)
- [2. Heptaminol | C8H19NO | CID 3590 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. US3069321A - Choline salicylate composition and methods of use - Google Patents \[patents.google.com\]](#)
- [4. abmole.com \[abmole.com\]](#)
- [5. TMC647055 Choline salt - Immunomart \[immunomart.com\]](#)
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